3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide
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Overview
Description
3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chloropyridine moiety and a trimethylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide typically involves the reaction of 3-chloropyridine-4-amine with N,2,2-trimethylpropanamide under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method could be a one-pot synthesis that combines multiple steps into a single reaction vessel, reducing the need for intermediate purification. This approach not only simplifies the process but also enhances yield and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets. The chloropyridine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-chloropyridine: Shares the chloropyridine moiety but differs in the amide group.
3-Bromo-4-chloropyridine: Similar structure but with a bromine atom instead of an amino group.
2-Amino-3,4,5-trichloropyridine: Contains multiple chlorine atoms and an amino group.
Uniqueness
3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide is unique due to its specific combination of the chloropyridine and trimethylpropanamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-11(2,10(16)13-3)7-15-9-4-5-14-6-8(9)12/h4-6H,7H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYKFYVKPDXDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C(C=NC=C1)Cl)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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